molecular formula C19H14N6O2 B14644086 4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine CAS No. 55391-39-4

4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine

Cat. No.: B14644086
CAS No.: 55391-39-4
M. Wt: 358.4 g/mol
InChI Key: RSQQGABUCZLCEP-UHFFFAOYSA-N
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Description

4,4’-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine is a complex organic compound that features a triazole ring substituted with a nitrophenyl group and two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Attachment of Pyridine Rings: The pyridine rings are attached through a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,4’-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4,4’-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalyst.

Mechanism of Action

The mechanism of action of 4,4’-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Catalysis: As a ligand, it can coordinate to metal centers, influencing the electronic environment and reactivity of the metal catalyst.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to different core structures.

    Pyridine Derivatives: Compounds with pyridine rings attached to different functional groups.

Uniqueness

4,4’-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine is unique due to the combination of its triazole ring, nitrophenyl group, and pyridine rings. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound in scientific research.

Properties

CAS No.

55391-39-4

Molecular Formula

C19H14N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

4-[1-[(4-nitrophenyl)methyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C19H14N6O2/c26-25(27)17-3-1-14(2-4-17)13-24-19(16-7-11-21-12-8-16)22-18(23-24)15-5-9-20-10-6-15/h1-12H,13H2

InChI Key

RSQQGABUCZLCEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4)[N+](=O)[O-]

Origin of Product

United States

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